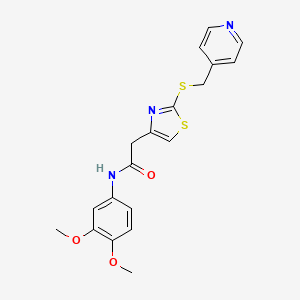
N-(3,4-dimethoxyphenyl)-2-(2-((pyridin-4-ylmethyl)thio)thiazol-4-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-dimethoxyphenyl)-2-(2-((pyridin-4-ylmethyl)thio)thiazol-4-yl)acetamide is a useful research compound. Its molecular formula is C19H19N3O3S2 and its molecular weight is 401.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(3,4-Dimethoxyphenyl)-2-(2-((pyridin-4-ylmethyl)thio)thiazol-4-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including its synthesis, mechanisms of action, and therapeutic potential based on recent research findings.
Chemical Structure and Properties
The compound features a thiazole ring linked to a pyridine moiety and a dimethoxyphenyl group, which may contribute to its biological properties. The molecular formula is C17H19N3O2S, and it has a molecular weight of approximately 345.42 g/mol.
Biological Activity Overview
Recent studies have highlighted various biological activities associated with similar thiazole and pyridine derivatives, suggesting that this compound may exhibit:
- Antifungal Activity : Compounds with thiazole structures have shown promising antifungal properties. For instance, derivatives have been tested against Candida albicans and Candida parapsilosis, demonstrating minimum inhibitory concentrations (MICs) comparable to established antifungal agents like ketoconazole .
- Antibacterial Activity : The compound's structure suggests potential antibacterial effects. Similar compounds have been evaluated against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The testing typically involves serial dilution methods to determine the MIC .
- Anticancer Properties : Some thiazole derivatives have been investigated for their anticancer effects, showing activity against different cancer cell lines by inducing apoptosis or inhibiting cell proliferation through various mechanisms .
The mechanisms through which this compound exerts its biological effects may include:
- Enzyme Inhibition : Studies suggest that thiazole compounds can act as inhibitors of key enzymes involved in fungal sterol biosynthesis, such as 14α-demethylase . This inhibition disrupts the synthesis of ergosterol, an essential component of fungal cell membranes.
- Interaction with DNA : Some related compounds have shown the ability to intercalate with DNA or inhibit DNA synthesis, leading to cytotoxic effects in cancer cells .
Research Findings
A summary of notable research findings related to the biological activity of compounds similar to this compound is presented in the table below:
Case Studies
- Antifungal Efficacy : A study synthesized a series of thiazole derivatives and evaluated their antifungal activity using the EUCAST protocol. Compound 2e demonstrated significant activity against C. parapsilosis with an MIC of 1.23 µg/mL .
- Antibacterial Screening : In another study evaluating novel derivatives for antibacterial activity, several compounds showed promising results against multidrug-resistant strains, indicating potential therapeutic applications in treating infections .
Propriétés
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-[2-(pyridin-4-ylmethylsulfanyl)-1,3-thiazol-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S2/c1-24-16-4-3-14(9-17(16)25-2)21-18(23)10-15-12-27-19(22-15)26-11-13-5-7-20-8-6-13/h3-9,12H,10-11H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTEAHIOVXVVTOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CC2=CSC(=N2)SCC3=CC=NC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














